
C.I. Reactive Yellow 14
Overview
Description
C.I. Reactive Yellow 14 (CAS No. 18976-74-4) is a water-soluble, sulfonated azo dye classified under reactive dyes, which form covalent bonds with cellulose fibers during textile dyeing . Its chemical structure comprises a disodium salt of 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonate (Fig. 1). Key features include:
- Reactive groups: Sulfonate and chlorinated substituents enable nucleophilic substitution with hydroxyl groups in cellulose.
- Applications: Primarily used for cotton, viscose, and other cellulosic fabrics under alkaline conditions.
- Synonyms: Remazol Yellow G, C.I. 19036 .
Preparation Methods
Diazotization of Aromatic Amines
The synthesis begins with the diazotization of 3,3'-dichlorobenzidine (DCB), a primary aromatic amine. In acidic aqueous media (pH 1.5–2.5), DCB reacts with sodium nitrite (NaNO₂) at 0–5°C to form a stable diazonium salt. Key parameters include:
Parameter | Optimal Range |
---|---|
Temperature | 0–5°C |
NaNO₂:Amine molar ratio | 1.05:1 |
Reaction time | 45–60 minutes |
Excess nitrous acid is neutralized using sulfamic acid to prevent side reactions . The diazonium solution is maintained below 10°C to avoid decomposition.
Coupling Reaction with o-Methylacetoacetanilide
The diazonium salt is coupled with o-methylacetoacetanilide under alkaline conditions (pH 8–9). This exothermic reaction requires precise temperature control (15–25°C) to ensure high coupling efficiency (>98%).
Critical factors influencing yield :
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Stoichiometry : 1:1 molar ratio between diazonium salt and coupling component.
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Mixing efficiency : High-shear agitators ensure homogeneous dispersion.
Post-coupling, the crude product forms a colloidal suspension, necessitating stabilization additives like polyvinyl alcohol (PVA) to prevent aggregation .
Introduction of Reactive Sulfonate Groups
C.I. Reactive Yellow 14 derives its cellulose affinity from sulfonate (-SO₃⁻) groups introduced via sulfonation. Chlorosulfonic acid (HSO₃Cl) is added dropwise to the coupled intermediate at 50–60°C, followed by quenching with ice water.
Sulfonation metrics :
Parameter | Value |
---|---|
HSO₃Cl:Intermediate ratio | 1.2:1 |
Reaction time | 3–4 hours |
Sulfur content (final) | 8.5–9.2 wt% |
The sulfonated product is purified via salting-out using sodium chloride, achieving 92–95% purity after filtration .
Industrial-Scale Purification and Drying
Post-synthesis, the dye slurry undergoes:
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Filtration : Vacuum drum filters reduce moisture content to 18–22%.
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Washing : Countercurrent washing with deionized water removes residual salts.
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Drying : Spray drying at 120–140°C produces a free-flowing powder with <1% moisture.
Process optimization :
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Adding 0.5–1.5% calcium stearate before filtration improves particle morphology, reducing filtration time by 40% .
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Polyethylene wax (45–75% of dye weight) enhances drying efficiency, lowering energy consumption by 30% .
Quality Control and Analytical Validation
Batch consistency is verified through:
Chemical Reactions Analysis
Types of Reactions
C.I. Reactive Yellow 14 undergoes various chemical reactions, including:
Nucleophilic Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The azo group in the dye can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The dye can undergo hydrolysis in the presence of water, especially under acidic or alkaline conditions, leading to the breakdown of the azo bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under alkaline conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust are used under acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted aromatic compounds.
Oxidation: The major products include oxidized aromatic compounds and cleavage products of the azo bond.
Reduction: The major products include amines and other reduced aromatic compounds.
Scientific Research Applications
C.I. Reactive Yellow 14 has various scientific research applications, including:
Chemistry: Used as a model compound in studies of azo dye synthesis, degradation, and environmental impact.
Biology: Employed in staining techniques for visualizing cellular structures and studying cell biology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing and printing fabrics, as well as in the paper and leather industries.
Mechanism of Action
The mechanism of action of C.I. Reactive Yellow 14 involves the formation of covalent bonds with the hydroxyl groups of cellulosic fibers. The reactive groups in the dye, such as halogenated triazines or vinyl sulfones, undergo nucleophilic substitution or addition reactions with the hydroxyl groups, resulting in a strong and durable bond. This ensures high color fastness and resistance to washing and light.
Comparison with Similar Compounds
Reactive Dyes: C.I. Reactive Yellow 2 and C.I. Reactive Yellow 145
C.I. Reactive Yellow 2 (CAS No. 50662-99-2):
- Structure: Monochlorotriazine reactive group .
- Reactivity: Exhibits higher methanolysis rates (2–3× faster than hydrolysis) at 50–70°C, but rates equilibrate at 80–95°C .
- Degradation : Effectively degraded via photocatalytic methods (e.g., electron beam evaporation) .
C.I. Reactive Yellow 145 (CAS No. 80157-00-2):
- Structure : Contains a vinyl sulfone reactive group, enabling broader pH compatibility .
- Biodegradation: Fully decolorized by Enterococcus faecalis strain YZ66 within 10 hours under static anoxic conditions (pH 5.0, 37°C) .
- Color : Orangish-red powder vs. Reactive Yellow 14’s bright yellow .
Key Differences :
- Reactive Yellow 14’s sulfonate groups enhance water solubility compared to Reactive Yellow 145’s vinyl sulfone.
- Reactive Yellow 2’s monochlorotriazine group offers faster reaction kinetics under moderate temperatures .
Pigment Yellow 14 (C.I. 21095)
Properties :
- Class: Azo pigment (non-water-soluble) .
- Molecular Weight : 657.55 g/mol vs. Reactive Yellow 14’s ~800 g/mol (estimated).
- Fastness : Light fastness 3–4, heat resistance up to 180°C .
- Applications : Used in paints, plastics, and inks due to superior thermal stability .
Comparison :
- Reactive Yellow 14’s solubility and covalent bonding mechanism make it unsuitable for non-textile applications dominated by pigments.
Solvent Yellow 14 (C.I. 12055)
Properties :
- Class: Solvent dye for non-polar substrates (e.g., fuels, oils) .
- Toxicity: Genotoxic, with evidence of liver nodule formation in rats .
- Regulatory Status : Requires stringent handling protocols compared to reactive dyes .
Key Contrast :
- Solvent Yellow 14’s genotoxicity contrasts with Reactive Yellow 14’s lack of reported carcinogenic data, highlighting class-based safety differences .
Acid Yellow 219 and Direct Yellow 142
Acid Yellow 219 :
- Application : Protein fibers (e.g., wool, silk) via ionic interactions .
- Structure : Lacks reactive groups, limiting cellulose affinity.
Direct Yellow 142 :
Functional Difference :
- Reactive Yellow 14’s covalent bonding ensures superior wash-fastness compared to acid and direct dyes .
Data Tables
Table 1: Comparative Properties of Yellow Dyes
Research Findings on Degradation and Environmental Impact
- Chemical Degradation : Reactive Yellow 2’s susceptibility to photocatalysis implies similar pathways may apply to Reactive Yellow 14, though structural variations could alter efficiency.
- Toxicity : Solvent Yellow 14’s risks underscore the need for rigorous handling, while reactive dyes like Yellow 14 require wastewater treatment to prevent aquatic toxicity .
Biological Activity
C.I. Reactive Yellow 14 (RY14) is a synthetic dye widely used in textile industries for its vibrant color and reactivity. This article explores its biological activity, including toxicity, environmental impact, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is classified as an azo dye. Its structure includes a reactive group that allows it to bond with fibers, making it effective for dyeing textiles. However, the stability of azo dyes like RY14 raises concerns regarding their degradation products, which may exhibit biological activity.
Environmental Impact
The environmental degradation of RY14 has been studied extensively. Photocatalytic processes using catalysts such as zinc oxide (ZnO) have been shown to effectively degrade RY14 under UV light. The optimal conditions for decolorization include a dye concentration of 50 mg/L and a catalyst dosage of 350 mg/100 mL at a pH of approximately 6.75 . The reaction follows pseudo-first-order kinetics, indicating the importance of catalyst presence in the degradation process.
Parameter | Optimal Value |
---|---|
Initial Dye Concentration | 50 mg/L |
ZnO Dosage | 350 mg/100 mL |
pH | 6.75 |
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of RY14 and its derivatives. For example, some derivatives have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents or additives in textiles that could reduce microbial growth .
Antioxidant Activity
The antioxidant potential of RY14 has also been investigated. Compounds derived from RY14 exhibited scavenging activity against free radicals in vitro, suggesting that they may contribute to protective effects against oxidative stress . This property could be beneficial in biomedical applications where oxidative damage is a concern.
Case Studies
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Photocatalytic Degradation
A study demonstrated the effectiveness of ZnO in degrading RY14 under UV light, achieving significant color removal and confirming the dye's susceptibility to photocatalytic processes . -
Antimicrobial Efficacy
Research highlighted the antimicrobial effects of modified RY14 compounds on pathogenic bacteria, indicating their potential use in medical textiles or coatings .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for C.I. Reactive Yellow 14, and how can reproducibility be ensured?
- Methodological Answer : Synthesis should follow documented protocols with precise control of temperature (e.g., 60–80°C), pH (e.g., 10–12 for reactive dye coupling), and stoichiometric ratios of intermediates like chlorotriazine groups and aromatic amines. To ensure reproducibility, provide detailed reaction parameters (time, solvent system, catalyst) and characterize intermediates via HPLC or TLC. Purity validation requires elemental analysis, UV-Vis spectroscopy, and mass spectrometry. For peer verification, include raw data and step-by-step procedures in supplementary materials .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of:
- UV-Vis Spectroscopy : To confirm λmax (e.g., ~420 nm for azo-based dyes) and monitor degradation.
- FTIR : Identify functional groups (e.g., azo bonds at ~1500 cm⁻¹, sulfonic acid groups at ~1040 cm⁻¹).
- NMR : Resolve structural ambiguities (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone).
- XRD : Assess crystallinity if applicable.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition onset at ~200°C).
Cross-reference results with literature and include instrument calibration details .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?
- Methodological Answer : Design controlled experiments to isolate variables (e.g., pH, light exposure, oxidizing agents). For example:
- Photostability : Expose samples to UV light (λ = 365 nm) and measure degradation kinetics via spectrophotometry.
- Hydrolytic Stability : Test at pH 3–12, monitoring azo bond cleavage via HPLC-MS.
Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Replicate conflicting studies with identical conditions and validate using independent methods (e.g., LC-QTOF for degradation byproducts) .
Q. What mechanistic insights can be gained from studying the degradation pathways of this compound in wastewater treatment systems?
- Methodological Answer : Employ advanced techniques:
- LC-MS/MS : Identify transient intermediates (e.g., sulfonated aromatic amines).
- Electron Paramagnetic Resonance (EPR) : Detect radical species generated during ozonation or Fenton reactions.
- Computational Modeling : Simulate reaction pathways (e.g., DFT calculations for azo bond cleavage energetics).
Correlate experimental data with toxicity assays (e.g., Daphnia magna LC50) to assess environmental impact .
Q. How can researchers design experiments to elucidate structure-property relationships in this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents on the aromatic ring, varying sulfonation levels). Evaluate:
- Solubility : Via cloud-point titration.
- Reactivity : Measure nucleophilic substitution rates with cellulose models.
- Color Fastness : Use ISO 105-C06 wash-fastness protocols.
Apply multivariate analysis (e.g., PCA) to link structural features to performance metrics .
Methodological and Data Analysis Questions
Q. What strategies are recommended for validating quantitative analysis methods (e.g., HPLC) for this compound in complex matrices?
- Methodological Answer : Follow ICH guidelines:
- Linearity : Test over 50–150% of expected concentration (R² ≥ 0.995).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).
- Recovery Studies : Spike dye into real wastewater samples; recoveries should be 90–110%.
Include inter-laboratory validation and cross-check with alternative methods (e.g., capillary electrophoresis) .
Q. How should researchers address challenges in reproducing adsorption studies of this compound on heterogeneous substrates?
- Methodological Answer : Standardize substrate pretreatment (e.g., cellulose mercerization with NaOH). Control humidity and pore size distribution (BET analysis). Report adsorption isotherms (Langmuir vs. Freundlich) with error margins. Use triplicate experiments and disclose substrate sourcing (e.g., supplier, batch number) .
Cross-Disciplinary and Innovation-Driven Questions
Q. What computational tools and cheminformatics approaches can accelerate the development of eco-friendly analogs of this compound?
- Methodological Answer : Leverage:
- Reaxys : Search for structurally similar dyes with lower toxicity profiles.
- QSAR Models : Predict biodegradability using descriptors like logP and topological polar surface area.
- Molecular Dynamics : Simulate interactions with textile fibers.
Validate predictions with microtoxicity assays and OECD 301F biodegradation tests .
Q. How can machine learning enhance the optimization of dye application processes (e.g., fixation efficiency on cotton)?
- Methodological Answer : Train models on datasets including:
- Process Variables : Temperature, salt concentration, dye bath pH.
- Performance Metrics : K/S (color strength), wash-fastness ratings.
Use neural networks or genetic algorithms to identify non-linear relationships. Cross-validate with small-scale dyeing trials .
Q. Environmental and Regulatory Considerations
Q. What experimental frameworks are recommended for assessing the long-term ecotoxicological effects of this compound metabolites?
- Methodological Answer : Implement:
- Tiered Testing : Start with in vitro assays (Ames test for mutagenicity), progressing to in vivo models (zebrafish embryotoxicity).
- Metabolite Tracking : Use 14C-labeled dye to monitor bioaccumulation in simulated ecosystems.
- Regulatory Alignment : Follow OECD 308 guidelines for aqueous photolysis and hydrolysis studies.
Publish negative results to avoid publication bias .
Properties
IUPAC Name |
disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-5-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O11S3.2Na/c1-11-8-14(38(29,30)31)9-15(21)19(11)25-20(26)18(12(2)24-25)23-22-16-10-13(4-5-17(16)35-3)37(27,28)7-6-36-39(32,33)34;;/h4-5,8-10,18H,6-7H2,1-3H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHFVJYEPHAAQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)Cl)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4Na2O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18976-74-4, 94109-48-5 | |
Record name | Reactive Yellow 14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018976744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-6-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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